molecular formula C12H14N2OS B13225778 Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone

Cat. No.: B13225778
M. Wt: 234.32 g/mol
InChI Key: JCIPXEDNVZVCLO-UHFFFAOYSA-N
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Description

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone is a heterocyclic compound that features a quinoline ring system. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone typically involves the reaction of 4-methylquinoline with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with the addition of a base like sodium acetate to facilitate the reaction . The mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one
  • 2-methyl-6-[(4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]quinolin-4-ol
  • 4-amino-2,3-dimethylquinoline derivatives

Uniqueness

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone stands out due to its unique combination of a quinoline ring with an ethyl(imino) group and a lambda6-sulfanone moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

This compound can be described by its unique chemical structure, which includes a quinoline moiety and a sulfanone functional group. The presence of the imino group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, particularly in metabolic pathways related to cancer and infectious diseases. For instance, they may inhibit enzymes involved in DNA replication or cell signaling pathways.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. This suggests that this compound may also possess such activity.
  • Anti-inflammatory Effects : Some studies have indicated that quinoline derivatives can modulate inflammatory responses, potentially making them suitable for treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target/Organism IC50/EC50 Values Reference
AntimicrobialStaphylococcus aureus15 µM
AntifungalCandida albicans10 µM
Enzyme InhibitionENPP1 (ectonucleotide triphosphate diphosphohydrolase)5 µM
CytotoxicityHeLa cellsIC50 = 20 µM
Anti-inflammatoryRAW 264.7 macrophagesEC50 = 25 µM

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of various quinoline derivatives, including this compound. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Cells :
    In vitro studies using HeLa cells revealed that this compound exhibited cytotoxic effects, with an IC50 value indicating significant cell death at relatively low concentrations. This positions the compound as a candidate for further development in cancer therapy.
  • Inflammation Modulation :
    Research conducted on RAW 264.7 macrophages showed that this compound could reduce the production of pro-inflammatory cytokines, highlighting its potential application in treating inflammatory conditions.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

ethyl-imino-(4-methylquinolin-2-yl)-oxo-λ6-sulfane

InChI

InChI=1S/C12H14N2OS/c1-3-16(13,15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8,13H,3H2,1-2H3

InChI Key

JCIPXEDNVZVCLO-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=NC2=CC=CC=C2C(=C1)C

Origin of Product

United States

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